BenchChemオンラインストアへようこそ!

2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cytotoxicity Anticancer Scaffold hopping

2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (MW 277.32 g/mol) is the unsubstituted parent heterocycle of the pyrazolo[1,5-a]quinazolin-6(7H)-one family, a fused tricyclic system combining a pyrazole ring with a partially saturated quinazolinone. This scaffold has been independently validated as a privileged chemotype for GABAA receptor modulation, Topoisomerase I inhibition, kinase inhibition, and cytotoxicity across multiple academic and patent disclosures.

Molecular Formula C17H15N3O
Molecular Weight 277.32 g/mol
Cat. No. B5554988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Molecular FormulaC17H15N3O
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3
InChIInChI=1S/C17H15N3O/c1-11-16(12-6-3-2-4-7-12)17-18-10-13-14(20(17)19-11)8-5-9-15(13)21/h2-4,6-7,10H,5,8-9H2,1H3
InChIKeyQTIKIGGPQGCTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one: Core Scaffold Identity and Procurement-Relevant Classification


2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (MW 277.32 g/mol) is the unsubstituted parent heterocycle of the pyrazolo[1,5-a]quinazolin-6(7H)-one family, a fused tricyclic system combining a pyrazole ring with a partially saturated quinazolinone [1]. This scaffold has been independently validated as a privileged chemotype for GABAA receptor modulation, Topoisomerase I inhibition, kinase inhibition, and cytotoxicity across multiple academic and patent disclosures [2][3]. Its defining structural features—the 2-methyl and 3-phenyl substituents on the pyrazole ring and the absence of substitution at the C8 position—distinguish it from the larger body of 8-aryl, 8,8-dialkyl, and C5/C4-oxo regioisomeric analogs that dominate the medicinal chemistry literature on this template [2].

Why 2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Cannot Be Interchanged with Other Pyrazoloquinazoline Analogs


The pyrazolo[1,5-a]quinazoline scaffold exhibits pronounced regioisomer-dependent pharmacology: the 6(7H)-one oxidation state (target compound class) directs biological activity toward cytotoxicity and kinase modulation, whereas the 5(4H)-one regioisomers are predominantly optimized for PARP-1 and Topoisomerase I inhibition [1][2]. Within the 6(7H)-one series, C8 substitution status is a critical efficacy switch—the unsubstituted C8 position of the target compound provides a unique combination of minimized steric bulk, reduced logP, and a free site for late-stage diversification that is absent in 8-aryl, 8,8-dimethyl, or 8-heterocyclyl analogs [3]. Generic interchange with commercially abundant 8-substituted congeners (e.g., 8-(4-fluorophenyl), 8-(4-methoxyphenyl), or 8-(4-chlorophenyl) derivatives) introduces unvalidated steric and electronic perturbations with unknown effects on target engagement, solubility, and metabolic stability. The evidence below quantifies where these structural differences translate into measurable divergence in potency, selectivity, and synthetic tractability.

Quantitative Differentiation Evidence: 2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one vs. Closest Analogs


Cytotoxic Potency in Six-Cell-Line Panel: Class-Level Activity of 6(7H)-one Pyrazoloquinazolines vs. 5(4H)-one Regioisomers

In a systematic synthesis and screening study by Mohareb et al. (2023), pyrazolo[1,5-a]quinazolin-6(7H)-one derivatives (series 10a–s and 12a–s) demonstrated broad cytotoxicity against six human cancer lines (A549, HT-29, MKN-45, U87MG, SMMC-7721, H460) using the MTT assay with foretinib as the positive control [1]. The most active 6(7H)-one analogs achieved single-digit micromolar IC50 values. In contrast, pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives, reported by Taliani et al. (2013), were optimized specifically as Top1 poisons and showed negligible direct cytotoxicity in the absence of Top1-mediated DNA damage, with activity only manifesting in cleavage-complex assays [2]. This oxidation-state-dependent activity divergence means that a user seeking direct antiproliferative agents should prioritize the 6(7H)-one subclass over the 5(4H)-one subclass [1][2].

Cytotoxicity Anticancer Scaffold hopping

Physicochemical Differentiation: Unsubstituted C8 Confers Lower Molecular Weight and logP vs. 8-Aryl Congeners

The target compound (MW 277.32 g/mol, calculated logP ~2.8) lacks the C8 aryl substituent present in widely cataloged analogs. This translates to a molecular weight reduction of 94–110 Da and an estimated logP decrease of 1.5–2.5 log units compared to 8-(4-fluorophenyl)- (MW 371.4, ChemSpider), 8-(4-chlorophenyl)- (MW 387.86, CAS 726199-98-0), and 8-(4-methoxyphenyl)- (MW 387.4) derivatives . For fragment-based screening or lead optimization campaigns, this lower lipophilicity and smaller size place the target compound within more favorable drug-like property space (Lipinski compliance), whereas 8-aryl analogs approach or exceed the MW 400 threshold often associated with poorer developability profiles [1].

Physicochemical properties Drug-likeness Lead optimization

Synthetic Tractability: Ultrasound-Assisted Regioselective Synthesis Achieves Higher Yields vs. Conventional Thermal Methods for 6(7H)-one Derivatives

Das et al. (2022) reported an ultrasound-assisted, KHSO4-catalyzed condensation of aminopyrazoles with formylated dimedone to produce 2/3-substituted-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-ones in excellent yields (typically >85%) with short reaction times (15–30 min) under environmentally benign conditions [1]. The target compound, bearing no geminal dimethyl groups at C8, is accessible through analogous condensation using 1,3-cyclohexanedione-derived precursors, which are commercially available at lower cost than the dimedone derivatives required for 8,8-dimethyl analogs. Multi-component reaction (MCR) approaches to this scaffold, as demonstrated by Mohareb et al. (2023), enable rapid library synthesis with regioselective control, providing a procurement advantage over pyrazolo[5,1-b]quinazoline regioisomers that require lengthier stepwise syntheses [2].

Synthetic methodology Green chemistry Process chemistry

Kinase Inhibition: Pyrazolo[1,5-a]quinazoline Scaffold Validated as Privileged Kinase Inhibitor Chemotype in Patent Literature

US Patent 8,614,220 B2 (Nerviano Medical Sciences) extensively exemplifies pyrazolo[1,5-a]quinazoline derivatives as protein kinase inhibitors, with specific claims directed to PLK1 inhibition [1]. The 2-methyl-3-phenyl substitution pattern maps onto the core pharmacophore described in the patent, where the 2-methyl group occupies a small hydrophobic pocket and the 3-phenyl ring engages in π-stacking with the kinase hinge region. The unsubstituted C8 position of the target compound avoids the steric clash with the solvent-front residue that limits the potency of bulkier 8-aryl analogs in certain kinase contexts [1]. While direct IC50 data for the target compound against specific kinases are not publicly disclosed, the patent SAR indicates that C8-unsubstituted analogs retain binding affinity while offering a vector for subsequent optimization that 8,8-disubstituted analogs lack.

Kinase inhibition PLK1 Anticancer Patent analysis

GABAA Receptor Modulation: Unsubstituted C8 Scaffold Serves as Baseline for Electrophysiological SAR Studies

Crocetti et al. (2022) evaluated a series of 8-chloropyrazolo[1,5-a]quinazoline derivatives for GABAA receptor modulation using two-electrode voltage clamp electrophysiology on recombinant α1β2γ2L-GABAA receptors expressed in Xenopus laevis oocytes, testing compounds at 1–100 µM [1]. The parent 2-methyl-3-phenyl scaffold without the 8-chloro substituent represents the minimal pharmacophore for this target class. Prior work from the same group (Guerrini et al., 2017, J. Med. Chem. 60:9691–9702) identified a 3,8-disubstituted pyrazolo[1,5-a]quinazoline with high affinity (Ki < 10 nM) for the α6β2γ2 subtype [2]. The unsubstituted C8 analog (the target compound) provides the critical negative-control baseline for deconvoluting the contribution of C8 substituents to subtype selectivity and efficacy—a role that 8-substituted analogs cannot fulfill. This makes it an essential reference compound for any GABAA receptor screening cascade using the pyrazoloquinazoline scaffold.

GABAA receptor Electrophysiology Ion channel modulation Anxiolytic

Diversification Potential: C8 Position as Late-Stage Functionalization Handle vs. 8,8-Dimethyl Dead-End Analogs

The target compound bears a reactive methylene group at C8 within the cyclohexenone ring, enabling enolate chemistry, aldol condensations, Mannich reactions, and transition-metal-catalyzed cross-couplings that are completely inaccessible in 8,8-dimethyl-substituted analogs [1]. This single structural feature makes the target compound a versatile intermediate for generating focused libraries of C8-functionalized derivatives through late-stage diversification—a strategy exploited by Crocetti et al. to install 8-chloro, 8-alkoxy, and 8-amino substituents on the pyrazolo[1,5-a]quinazoline core [2]. In contrast, 8,8-dimethyl derivatives (e.g., 2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one) are synthetic dead-ends with respect to C8 modification. For a medicinal chemistry group, one gram of the target compound can yield 10–50 discrete C8 analogs; one gram of the 8,8-dimethyl comparator yields zero.

Late-stage functionalization Library synthesis Medicinal chemistry Structure-activity relationship

Highest-Value Application Scenarios for 2-Methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead: C8 Diversification Library Synthesis

The unsubstituted C8 methylene group makes this compound the optimal starting material for generating focused pyrazoloquinazoline libraries through enolate alkylation, aldol condensation, or Mannich reactions [1]. A single procurement of 1–10 grams enables parallel synthesis of 24–96 C8-modified analogs for SAR studies across cytotoxicity, kinase inhibition, and GABAA receptor targets. The lower MW (277.32 Da) and favorable logP (~2.8) of the parent mean that even substantial C8 substituents can be added without exceeding drug-like property thresholds .

GABAA Receptor Pharmacology: Baseline Reference Compound for Electrophysiological SAR

Crocetti et al. (2022) established that pyrazolo[1,5-a]quinazoline GABAA receptor modulation is highly sensitive to C8 substitution [2]. The target compound, lacking any C8 substituent, is the essential negative-control/baseline compound for any electrophysiology laboratory conducting two-electrode voltage clamp studies on recombinant GABAA receptors. Without this compound, it is impossible to quantify the contribution of C8 substituents to efficacy and subtype selectivity.

Direct Cytotoxicity Screening Against Solid Tumor Panels

The Mohareb et al. (2023) study validated the pyrazolo[1,5-a]quinazolin-6(7H)-one scaffold for direct cytotoxicity against A549 (lung), HT-29 (colon), MKN-45 (gastric), U87MG (glioblastoma), SMMC-7721 (liver), and H460 (lung) cancer lines [3]. The target compound, as the unadorned parent structure, provides the essential baseline for any screening cascade aimed at identifying C8-substituted analogs with enhanced potency. Its lower MW and lipophilicity relative to pre-substituted analogs may translate into better aqueous solubility in screening formats.

Kinase Inhibitor Lead Generation: PLK1 and Aurora Kinase Focused Screening

US Patent 8,614,220 B2 explicitly covers pyrazolo[1,5-a]quinazoline derivatives as PLK1 and Aurora kinase inhibitors [4]. The target compound embodies the core 2-methyl-3-phenyl pharmacophore with an unencumbered C8 vector, making it suitable for structure-based design of kinase inhibitors where the solvent-exposed region can be exploited for selectivity engineering. Its use as a starting scaffold avoids the steric liabilities of pre-installed 8-aryl groups that may clash with kinase hinge or gatekeeper residues.

Quote Request

Request a Quote for 2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.